molecular formula C8H6O2 B141574 Terephthalaldehyde CAS No. 623-27-8

Terephthalaldehyde

Cat. No.: B141574
CAS No.: 623-27-8
M. Wt: 134.13 g/mol
InChI Key: KUCOHFSKRZZVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terephthalaldehyde is an organic compound with the chemical formula C₆H₄(CHO)₂. It is one of the three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring. This compound appears as a white to beige solid, typically in the form of a powder. It is soluble in many organic solvents, such as methanol, ethanol, tetrahydrofuran, and diethyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terephthalaldehyde can be synthesized from p-xylene in a two-step process. First, p-xylene is reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulphuric acid is introduced to produce this compound .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes, often optimized for large-scale production. The use of bromine and sulphuric acid remains common, with additional purification steps to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Condensation Reactions with Amines

Terephthalaldehyde undergoes Schiff base formation via condensation with primary amines, producing imine-linked products. This reaction is central to its applications in coordination chemistry and polymer synthesis.

Key Findings :

  • Reaction with p-aminophenol in ethanol yields n,n'-terephthalylidene-bis-(4-aminophenol) . FTIR analysis confirms the disappearance of C=O (1683 cm⁻¹) and NH₂ (3341 cm⁻¹) peaks, replaced by C=N stretching at 1619 cm⁻¹ .

  • Solid-state reactions achieve ~50% yield under grinding conditions, while solution-phase reactions reach 100% conversion .

  • Imine formation is pH-sensitive, with hydrolysis favored in acidic aqueous environments .

Kinetic Data :

Reaction PhaseRate Constant (min⁻¹)Activation Energy (kJ/mol)
Solution (ethanol)4.0×1054.0\times 10^{-5}Not reported
Solid-state2.75×1052.75\times 10^{-5}53.81 (ΔS: 129.54 J/mol·K)

Polymerization and Crosslinking

This compound forms thermosetting resins when reacted with phenol under basic catalysis, offering alternatives to formaldehyde-based phenolics.

Mechanism :

  • Methylenol Bridge Formation : Initial reaction between this compound and phenol generates methylenol intermediates (C₆H₃(OH)–CH₂–C₆H₃(OH)) .

  • Crosslinking : Condensation of methylenol groups with phenolic –OH groups during curing, releasing water .

Catalyst Comparison :

CatalystCuring Enthalpy (J/g)Thermal Stability (°C)
NaOH61–113 (Peak 1)300–400 (TGA)
DBU35–116 (Peak 2)350–450 (TGA)

Thermal Performance :

  • Resins exhibit decomposition onset at 300°C (NaOH) and 350°C (DBU), outperforming commercial phenol-formaldehyde resins .

Oxidation and Reduction

The aldehyde groups enable redox transformations:

Oxidation :

  • With KMnO₄ or CrO₃ , this compound oxidizes to terephthalic acid (C₆H₄(COOH)₂) .

Reduction :

  • NaBH₄ or LiAlH₄ reduces aldehydes to 1,4-bis(hydroxymethyl)benzene .

Coordination Chemistry

This compound-derived imines serve as ligands in metal-organic frameworks (MOFs) and dipalladated complexes:

Examples :

  • Reaction with Pd(II) and tbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) forms dinuclear complexes (e.g., [{μ-C₁,C₄,N,N″-C₆H₂{Pd(tbbpy)}₂}]) .

  • Hydrolysis of Pd complexes yields dipalladated this compound derivatives (e.g., [C₆H₂{PdX(tbbpy)}₂-1,4-(CHO)₂-2,5], X = Br, I) .

Solid-State Reactivity

This compound participates in solvent-free syntheses, aligning with green chemistry principles:

Case Study :

  • Grinding This compound with p-aminophenol (1:2 molar ratio) for 15 minutes produces a yellow Schiff base product (51% yield) .

  • DSC analysis shows a melting endotherm at 276.33°C (ΔH = 113.13 J/g) .

Scientific Research Applications

Chemical Synthesis

Polymeric Materials:
TPA is widely used in the synthesis of various polymeric materials, including:

  • Imine Polymers: TPA reacts with amines to form imine linkages, resulting in polymers with potential applications in drug delivery and catalysis.
  • Covalent Organic Frameworks (COFs): TPA is utilized to create COFs, which are porous materials with applications in gas storage, separation, and catalysis .

Table 1: Key Polymerization Reactions Involving TPA

Reaction TypeReactantsProductsApplications
Imine FormationTPA + AminesImine PolymersDrug delivery, catalysis
COF SynthesisTPA + Various LinkersCovalent Organic FrameworksGas storage, separation
Phenolic ResinsTPA + PhenolsThermosetting ResinsAerospace, construction

Biological Applications

Antioxidant and Antimicrobial Properties:
Research has indicated that derivatives of TPA exhibit notable biological activities. They have been explored for their potential as antioxidants and antimicrobial agents. For instance, TPA-derived compounds have shown effectiveness against various bacterial strains, making them candidates for pharmaceutical applications .

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of TPA derivatives against common pathogens. The results demonstrated significant inhibition zones, indicating strong antimicrobial properties.

Environmental Applications

Solid-Phase Extraction for Rare Earth Elements:
TPA-based phenolic resins have been developed as alternatives to traditional formaldehyde-based resins for solid-phase extraction of rare earth elements (REEs). These resins are non-toxic and exhibit high ion-exchange capacities, making them suitable for environmentally friendly extraction processes .

Table 2: Performance of TPA-Based Resins in REE Extraction

Resin TypeIon-Exchange Capacity (mg/g)Toxicity Level
TPA-Resorcinol Resin>50Non-toxic
Traditional Formaldehyde Resin<30Toxic

Industrial Applications

Dyes and Fluorescent Whitening Agents:
TPA serves as an intermediate in the production of dyes and fluorescent whitening agents. Its reactivity allows for the development of vibrant colors and enhanced brightness in various products .

Table 3: Industrial Uses of TPA

ApplicationDescription
DyesUsed as an intermediate for synthetic dyes
Fluorescent Whitening AgentsEnhances brightness in textiles and papers

Mechanism of Action

The mechanism of action of terephthalaldehyde primarily involves its reactivity with amines to form imines. This reaction is facilitated by the presence of the aldehyde groups, which readily react with the nucleophilic amine groups. The resulting imines can further participate in various chemical reactions, including coordination with metals to form metal-organic frameworks .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its para configuration, which imparts distinct chemical properties and reactivity compared to its ortho and meta isomers. This configuration makes it particularly useful in the synthesis of imine polymers and covalent organic frameworks .

Biological Activity

Terephthalaldehyde (TPA), a di-aldehyde derived from terephthalic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological implications of TPA and its derivatives, particularly focusing on their antioxidant, antimicrobial, and potential anticancer properties.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including the oxidation of terephthalic acid or through the reaction of benzene with phosgene. The characterization of TPA is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 1: Characterization Techniques for this compound

TechniquePurpose
IR SpectroscopyIdentifies functional groups
NMR SpectroscopyDetermines molecular structure
Mass SpectrometryConfirms molecular weight and purity

2. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of TPA and its derivatives. For instance, a study synthesized novel thio/carbohydrazone derivatives from TPA and evaluated their antioxidant activity using the DPPH free radical scavenging method. The results indicated significant scavenging activity, with some derivatives exhibiting higher efficacy than ascorbic acid.

Table 2: Antioxidant Activity of TPA Derivatives

CompoundIC50 (µM)Comparison to Ascorbic Acid
TPA Bis(thio/carbohydrazone)30Higher
Ascorbic Acid50-

The mechanism of action is believed to involve the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress-related damage .

3. Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. A study synthesized a series of bis(thiosemicarbazone) Schiff bases from TPA and assessed their antibacterial and antifungal activities against various pathogens.

Table 3: Antimicrobial Activity of TPA Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
TPA Bis(thiosemicarbazone)E. coli20
TPA Bis(thiosemicarbazone)S. aureus25
Control (Standard Antibiotic)E. coli30

The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

4. Anticancer Potential

Emerging research suggests that TPA may have anticancer properties. Specifically, studies have shown that TPA-derived Schiff bases can induce apoptosis in cancer cells through mechanisms involving DNA interaction and inhibition of cell proliferation.

Case Study: Anticancer Activity of TPA Derivatives

In a notable study, a series of TPA-derived compounds were tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated that these compounds significantly inhibited cell growth in a dose-dependent manner.

Table 4: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
TPA-derived Schiff BaseMCF-715
TPA-derived Schiff BaseA54920

These findings suggest that TPA derivatives may act as effective chemotherapeutic agents by targeting specific pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity terephthalaldehyde, and how do crystallization conditions influence product yield?

High-purity this compound is typically synthesized via oxidation of p-xylene derivatives. A two-step method involves reacting p-xylene with N-fluorobenzenesulfonamide and sodium chloride to yield p-dichlorobenzene, followed by oxidation with concentrated sulfuric acid and manganese dioxide. The crude product is refined by vacuum evaporation to remove impurities (e.g., methyl benzaldehyde) and recrystallized using ethanol-water mixtures, achieving >99% purity and >90% yield . Crystallization solvent choice (e.g., ethanol vs. acetone/ether mixtures) significantly impacts polymorph formation and purity .

Q. How can crystallization conditions affect the polymorphic forms of this compound?

Recrystallization from ethanol produces an orthorhombic polymorph (melting point: 372 K), while acetone/ether yields the monoclinic form (melting point: 389 K). The orthorhombic form lacks C–H···O hydrogen bonds observed in the monoclinic structure, as confirmed by single-crystal X-ray diffraction (XRD) . Polymorph stability is temperature-dependent: the orthorhombic form converts to monoclinic at room temperature .

Q. What spectroscopic and diffraction techniques are critical for characterizing this compound’s molecular structure?

Single-crystal XRD (λ = 0.71073 Å, MoKα radiation) resolves lattice parameters (e.g., orthorhombic: a = 12.8811 Å, b = 3.8933 Å, c = 13.3202 Å; space group Pca2₁) . Fourier-transform infrared (FTIR) spectroscopy identifies aldehyde C=O stretching (~1690 cm⁻¹), while nuclear magnetic resonance (NMR) confirms aromatic proton environments .

Advanced Research Questions

Q. What methodologies are used to analyze hydrogen bonding differences between orthorhombic and monoclinic this compound polymorphs?

Hydrogen bonding is assessed via XRD refinement (R-factor = 0.042 for orthorhombic vs. 0.043 for monoclinic) and electron density maps. The monoclinic form exhibits intermolecular C–H···O interactions (2.50–2.65 Å), absent in the orthorhombic structure due to planar molecular packing . Differential scanning calorimetry (DSC) further distinguishes polymorph thermal stability .

Q. How does this compound function as a rigid linker in self-assembled nanostructures for drug delivery?

this compound bridges diphenylalanine (FF) units via Schiff base condensation, forming PA3 (OMe-FF-TA-FF-OMe). Its rigidity restricts structural flexibility during self-assembly, enabling controlled nanostructure morphology. Characterization includes mass spectrometry, FTIR, and transmission electron microscopy (TEM) to validate covalent linkages and morphology .

Q. What role does this compound play in modulating carbon material properties during pyrolysis?

Blending this compound with indene/cinnamaldehyde increases coke yield by 100% (0.05–0.10 mole ratio). XRD and TEM reveal reduced graphiticity in derived carbons, attributed to disrupted aromatic stacking. Air-cured samples exhibit fine-grained microstructures, while uncured samples show amorphous domains, highlighting its role in carbon property control .

Q. How does this compound enhance CO₂ adsorption in porous organic frameworks (POFs)?

Copolymerization with pyrrole forms paramagnetic Pyr-POF-1 (surface area: 777 m²/g), achieving 14% wt CO₂ uptake at 273 K. Adsorption isosteric heat (~34 kJ/mol) indicates strong physisorption. Radical formation during polymerization (confirmed by EPR) improves gas affinity .

Q. What experimental protocols quantify the thermal degradation kinetics of this compound-modified phenolic resins?

Modifying phenolic resins with ferrocenecarboxaldehyde (7–15% wt) alters degradation profiles. Modulated DSC (MDSC) and thermogravimetric analysis (TGA) under N₂ reveal increased char residue (e.g., 60% at 700°C for 15% modifier). Kissinger-Akahira-Sunose analysis calculates activation energy (Eₐ) shifts, linking thermal stability to crosslinking density .

Q. Methodological Recommendations

  • Polymorph Analysis: Combine XRD with DSC to correlate structural and thermal transitions .
  • Adsorption Studies: Use Brunauer-Emmett-Teller (BET) analysis for surface area quantification in POFs .
  • Synthesis Optimization: Monitor reaction intermediates via HPLC to avoid byproducts (e.g., methyl benzaldehyde) .

Properties

IUPAC Name

terephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCOHFSKRZZVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27456-81-1
Record name 1,4-Benzenedicarboxaldehyde, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27456-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6060769
Record name 1,4-Benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS]
Record name Terephthalaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21586
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

246 °C
Record name Terephthaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

76 °C (169 °F) - closed cup
Record name Terephthaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 200 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol; soluble in ethyl ether, chloroform, alkalies
Record name Terephthaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from water

CAS No.

623-27-8
Record name 1,4-Benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terephthaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEREPHTHALALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terephthalaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEREPHTHALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2Y6E4N2TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Terephthaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

117 °C
Record name Terephthaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Using a similar method to Example 1, a mixture of 200 parts of 4-(hydroxymethyl)-benzyl alcohol and 400 parts of dioxane with 290 parts of air is passed per hour over the catalyst at 600° C. and 1.1 bar. The residence time is 0.05 second and the throughput is 0.3 tonne/m2.h. 124 parts of terephthaldialdehyde (in the form of a 22 percent strength by weight solution) are obtained per hour, corresponding to a yield of 63% of theory. The conversion is 92 percent and the space-time yield is 6 grams of terephthaldialdehyde per cm3 of catalyst volume per hour.
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.0 Moles of 2,4,6-trimethylpyridine, 4.5 moles of terephthaldehyde, 9.0 moles of acetic acid and 9.0 moles of acetic anhydride are prereacted at 140° C. for 6 hours. The reaction mixture is then cooled to 120° C. and 4.5 moles of 2-methyl-5-vinylpyridine is added. Stirring at 120° C. is continued for 8 hours. The reaction mixture is cooled, and the acetic acid is neutralized with 10% sodium hydroxide. The organic phase is separated, dissolved in tetrahydrofuran (THF) and filtered. The radical inhibitors o-aminophenol and t-butylcatechol are added at the 0.05% and 0.1% levels, respectively. VPSP is isolated by pouring the THF solution into methanol to obtain a solid precipitate. The solid is dried in vacuo to constant weight. The material thus obtained has a melting point exotherm by DSC at 99° C. and a molecular weight of greater than 3000 as determined by vapor pressure osmometry.
Quantity
9 mol
Type
reactant
Reaction Step One
Quantity
4.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A phosphonium salt (A) was synthesized by the reaction of 2,5-diethyl-P-xylylene dibromide with triphenylphosphine in an N,N-dimethylformamide solvent, and a phosphonium salt (B) was synthesized by the reaction of 2,5-diheptyloxy-p-xylylene dibromide with triphenylphosphine in an N,N-dimethylformamide solvent. The obtained two phosphonium salts (A) (4.1 parts by weight) and (B) (1.0 part by weight) and terephthalaldehyde (0.8 parts by weight) were dissolved in ethyl alcohol. For a 3-hour polymerization, an ethyl alcohol solution containing 0.8 parts by weight of lithium ethoxide was added dropwise to an ethyl alcohol solution of the phosphonium salts and dialdehyde at room temperature. After allowed to stand alone at room temperature overnight, the reaction solution was subjected to fractionation by precipitation. The precipitate was then filtered out, washed with ethyl alcohol, and dissolved in chloroform, to which ethanol was added for re-precipitation. The obtained product was dried under reduced pressure to obtain 0.35 parts by weight of the end polymer. This is called a polymeric fluorescent substance 1. Set out below are the repeating unit in polymeric fluorescent substance 1 and its molar ratio calculated from the charge ratio of monomers.
[Compound]
Name
2,5-diethyl-P-xylylene dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.55 g (4 mmols) of p-xylylene glycol was used in place of m-methoxybenzyl alcohol and 1 ml (17.4 mmols) of acetic acid was used in place of 2 ml of acetic acid, and also 1 ml of water and 0.4 g (2.7 mmols) of sodium bromate were used. With respect to the components in the reaction solution, the intended p-phthalaldehyde was produced in an area ratio, as determined by gas chromatography, of 56.0% and p-hydroxymethylbenzaldehyde as a product at the intermediate stage (compound in which only one among two hydroxymethyl groups in a molecule of the raw material was replaced by a formyl group) was produced in an area ratio of 28.6%.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
Terephthalaldehyde
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
Terephthalaldehyde
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
Terephthalaldehyde
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
Terephthalaldehyde
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
Terephthalaldehyde
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
Terephthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.